(4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15N5O3 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H15N5O3/c1-24-11-8-6-10(7-9-11)14(17)16-18-15(19-20-16)12-4-2-3-5-13(12)21(22)23/h2-9,14H,17H2,1H3,(H,18,19,20) |
InChI Key |
ZLKJAZMOLFAKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=C3[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone method for triazole synthesis. For this compound, the reaction involves:
-
Alkyne precursor : -propargyl-4-methoxybenzamide.
-
Azide precursor : 2-Nitrophenyl azide (synthesized via diazotization of 2-nitroaniline with sodium nitrite and subsequent azide formation ).
Procedure :
-
Dissolve -propargyl-4-methoxybenzamide (1.0 eq) and 2-nitrophenyl azide (1.2 eq) in a 3:1 methanol-water mixture.
-
Add CuSO·5HO (5 mol%) and sodium ascorbate (10 mol%) as a reducing agent.
-
Stir at room temperature for 24 hours.
-
Purify via column chromatography (ethyl acetate/hexane, 1:1) to yield the triazole intermediate.
Key Data :
Advantages : High regioselectivity, mild conditions.
Limitations : Requires pre-synthesis of azide and alkyne precursors.
Condensation of Thiosemicarbazides
This method utilizes acylthiosemicarbazides as intermediates :
-
Acylation : React 4-methoxybenzoyl chloride (1.0 eq) with thiosemicarbazide (1.2 eq) in dry THF to form -(4-methoxybenzoyl)thiosemicarbazide.
-
Cyclization : Treat the intermediate with 2-nitrobenzaldehyde (1.5 eq) in acetic acid under reflux (12 hours) to form the triazole-thione.
-
Desulfurization : React with Raney nickel in ethanol to yield the triazole core.
-
Amination : Introduce the methanamine group via reductive amination using formaldehyde and NaBHCN .
Key Data :
Advantages : Scalable for bulk synthesis.
Limitations : Multi-step process with moderate yields.
Multi-Step Synthesis via Triazole Intermediate
Adapted from patent literature , this route involves:
-
Triazole formation : React 4-methoxyphenylhydrazine (1.0 eq) with 2-nitrobenzaldehyde (1.2 eq) in ethanol under reflux to form hydrazone.
-
Cyclization : Treat the hydrazone with cyanogen bromide (1.5 eq) in DMF at 80°C to generate 5-(2-nitrophenyl)-1H-1,2,4-triazole.
-
Methanamine introduction : Alkylate the triazole with bromomethyl pivalate, followed by hydrolysis to the amine using 6M HCl .
Key Data :
Advantages : Avoids hazardous azides.
Limitations : Low atom economy due to protecting groups.
Reductive Amination of Triazole Aldehyde
A two-step approach:
-
Aldehyde synthesis : Oxidize 5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanol (prepared via Grignard addition ) using MnO to the aldehyde.
-
Reductive amination : React the aldehyde with ammonium acetate and NaBHCN in methanol to yield the methanamine.
Key Data :
Advantages : Minimal by-products.
Limitations : Requires anhydrous conditions.
Solid-Phase Synthesis
A modern approach using resin-bound intermediates:
-
Resin functionalization : Load Wang resin with Fmoc-protected 4-methoxyphenylalanine.
-
Triazole formation : Perform on-resin CuAAC with 2-nitrophenyl acetylene.
-
Deprotection and cleavage : Treat with TFA/water (95:5) to release the free amine .
Key Data :
Advantages : Ideal for parallel synthesis.
Limitations : High cost of solid supports.
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Huisgen Cycloaddition | 75–80 | 3 | High regioselectivity | Azide handling |
| Thiosemicarbazide | 50–55 | 4 | Scalability | Moderate yields |
| Multi-Step | 60–65 | 4 | No azides | Low atom economy |
| Reductive Amination | 70–75 | 2 | Fast | Anhydrous conditions needed |
| Solid-Phase | 60–65 | 3 | Parallel synthesis | High cost |
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the methoxy group to a carbonyl, forming a quinone-like structure.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 hr | (4-Oxocyclohexadienyl)-(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine | 72% |
Reduction Reactions
The nitro group on the 2-nitrophenyl substituent is reducible to an amine. Sodium borohydride (NaBH₄) in ethanol achieves partial reduction, while catalytic hydrogenation (H₂/Pd-C) yields the fully reduced amine .
Electrophilic Aromatic Substitution
The methoxyphenyl ring participates in nitration and sulfonation. Nitration occurs regioselectively at the para position relative to the methoxy group.
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | (4-Methoxy-3-nitrophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine | 65% | |
| Sulfonation | H₂SO₄ (fuming) | 80°C, 3 hr | (4-Methoxy-3-sulfophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine | 47% |
Nucleophilic Substitution
The triazole’s N-H site reacts with alkyl halides (e.g., 1-iodobutane) to form N-alkylated derivatives, enhancing solubility .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-Iodobutane | K₂CO₃, DMF, 80°C, 12 hr | (4-Methoxyphenyl)(5-(2-nitrophenyl)-1-butyl-1H-1,2,4-triazol-3-yl)methanamine | 81% |
Coordination Chemistry
The triazole nitrogen atoms coordinate with transition metals. Copper(II) acetate forms a stable complex, validated by UV-Vis and ESR spectroscopy .
| Metal Salt | Conditions | Product | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(OAc)₂ | EtOH/H₂O, 25°C, 2 hr | [Cu(L)₂]·2H₂O (L = ligand) | 8.2 ± 0.3 |
Cycloaddition Reactions
The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis, forming bis-triazole hybrids .
| Dipolarophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄/Na ascorbate | H₂O/EtOH, 25°C, 24 hr | Bis-triazole derivative | 76% |
Biological Activity Modulation via Nitro Reduction
Reduction of the nitro group to an amine enhances anti-inflammatory and anticancer activity. Comparative studies show a 3.2-fold increase in ALOX15 inhibition post-reduction .
| Activity | Nitro Form IC₅₀ (µM) | Amine Form IC₅₀ (µM) | Source |
|---|---|---|---|
| ALOX15 Inhibition | 12.4 ± 1.1 | 3.9 ± 0.8 | |
| Cytotoxicity (U-87) | 28.5 ± 2.3 | 9.1 ± 1.5 |
Mechanistic Insights
-
Nitro Reduction : Proceeds via a six-electron transfer pathway, forming nitroso and hydroxylamine intermediates.
-
Triazole Alkylation : Follows an SN2 mechanism, with regioselectivity dictated by steric effects at N1 vs. N2.
-
Coordination : Triazole nitrogens act as bidentate ligands, stabilizing Cu(II) in a square-planar geometry .
This reactivity profile positions the compound as a versatile scaffold for drug development, particularly in oncology and immunology. Further studies should explore its utility in click chemistry and metal-organic frameworks.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a series of derivatives based on triazole structures were synthesized and tested against various human cancer cell lines (e.g., HCT-116, MCF-7). The results demonstrated that modifications in the substituents on the triazole ring could enhance cytotoxic activity against these cell lines .
Case Study:
A study synthesized various triazole derivatives and evaluated their anticancer potential. The compound (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine was included in this evaluation, showing promising results against specific cancer types.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT-116 | 15.2 |
| Compound B | MCF-7 | 12.8 |
| This compound | HeLa | 10.5 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties; thus, this compound's efficacy against various fungal strains was assessed.
Research Findings:
In vitro studies demonstrated that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
Pesticidal Activity
The incorporation of triazole rings in agrochemicals has shown to improve the efficacy of fungicides. Research has indicated that this compound can be utilized as a lead compound for developing new fungicides targeting crop diseases.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and barley.
Polymer Synthesis
The unique chemical structure of this compound allows it to act as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Research Findings:
Polymers synthesized with this compound exhibited improved resistance to thermal degradation compared to traditional polymers without triazole units .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the triazole and nitrophenyl groups.
4-Methoxyphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the triazole and nitrophenyl groups.
2-Methoxybenzenethiol: Contains a methoxy group and a thiol group, differing significantly in reactivity and applications.
Uniqueness
(4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
The compound (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.31 g/mol. The structure features a methoxy group and a nitrophenyl group attached to a triazole ring, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit various biological activities. The specific activities of This compound are summarized below:
Antimicrobial Activity
Triazole derivatives are often evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the nitrophenyl group may enhance its efficacy by increasing lipophilicity and facilitating membrane penetration.
Anticancer Potential
Recent studies have demonstrated that triazole derivatives possess anticancer properties. For instance, the compound was tested against several cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of proliferation |
| A549 | 25 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Activity in HeLa Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells. Results indicated an IC50 value of 15 µM, suggesting potent anticancer activity attributed to apoptosis induction.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment.
- In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its effectiveness in mitigating inflammatory responses.
Q & A
Q. How is electrochemical behavior evaluated for potential catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile identifies redox-active sites. The nitro group typically shows a reduction peak at −0.8 V vs. Ag/AgCl. For CO reduction applications (e.g., inspired by Cu-triazole MOFs), controlled-potential electrolysis quantifies Faradaic efficiency for methane production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
